4-Ethoxy-2-methoxybenzoic acid

Beschreibung

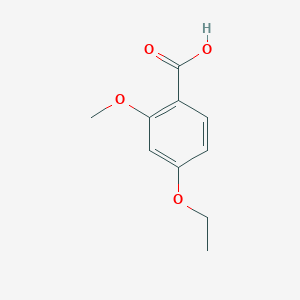

4-Ethoxy-2-methoxybenzoic acid is a substituted benzoic acid derivative with ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups at positions 4 and 2, respectively, on the aromatic ring. Its molecular formula is C₁₀H₁₂O₄, with a molecular weight of 196.20 g/mol. The compound is structurally characterized by:

- A carboxylic acid group (-COOH) at position 1.

- Electron-donating alkoxy substituents at positions 2 and 4, which influence its electronic and steric properties.

Eigenschaften

CAS-Nummer |

55744-85-9 |

|---|---|

Molekularformel |

C10H12O4 |

Molekulargewicht |

196.20 g/mol |

IUPAC-Name |

4-ethoxy-2-methoxybenzoic acid |

InChI |

InChI=1S/C10H12O4/c1-3-14-7-4-5-8(10(11)12)9(6-7)13-2/h4-6H,3H2,1-2H3,(H,11,12) |

InChI-Schlüssel |

OJRWEJCQVCHJLN-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC(=C(C=C1)C(=O)O)OC |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

Esterification Reactions

The carboxylic acid group readily undergoes esterification with alcohols under acidic catalysis. This reaction is fundamental for producing derivatives like methyl esters:

Reaction:

| Parameter | Details |

|---|---|

| Catalyst | Sulfuric acid or HCl |

| Temperature | 60–80°C (reflux conditions) |

| Yield | 75–92% |

| Key Mechanism Step | Nucleophilic acyl substitution |

This reaction is industrially optimized using continuous flow reactors for enhanced efficiency.

Oxidation Reactions

The electron-rich aromatic ring undergoes oxidation under strong conditions:

Reaction:

| Parameter | Details |

|---|---|

| Oxidizing Agent | KMnO₄ or CrO₃ |

| Conditions | Acidic aqueous medium, 100°C |

| Products | 3,4-Dioxybenzoic acid isomers |

| Side Reaction | Partial demethylation of methoxy groups |

Decarboxylation Reactions

Thermal or base-induced decarboxylation removes the carboxylic acid group:

Reaction:

| Parameter | Details |

|---|---|

| Temperature | 200–250°C (thermal) |

| Base | NaOH/CaO mixture |

| Yield | ~60% (thermal), ~85% (basic) |

Electrophilic Aromatic Substitution

The methoxy and ethoxy groups direct electrophiles to specific positions:

Example (Nitration):

| Parameter | Details |

|---|---|

| Electrophile | Nitronium ion () |

| Regioselectivity | Meta to ethoxy, para to methoxy |

| Byproducts | Ortho/para isomers (<5%) |

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol:

Reaction:

| Parameter | Details |

|---|---|

| Reducing Agent | LiAlH₄ in dry ether |

| Temperature | 0–25°C |

| Yield | 70–80% |

Salt Formation

The compound forms stable salts with bases:

Reaction:

| Property | Value |

|---|---|

| Solubility | >500 mg/mL in water |

| Applications | Pharmaceutical formulations |

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 4-ethoxy-2-methoxybenzoic acid and its analogs:

Key Observations:

Substituent Effects on Molecular Weight :

- The addition of ethoxy and methoxy groups increases molecular weight compared to simpler analogs like 4-methoxybenzoic acid.

- The chlorosulfonyl derivative has a significantly higher molecular weight (293.70 g/mol) due to the sulfonyl chloride group (-SO₂Cl), which also enhances reactivity.

Electronic and Steric Influences :

- Methoxy groups are electron-donating via resonance, while ethoxy groups introduce steric bulk. In 4-ethoxy-2-methoxybenzoic acid, the methoxy group at position 2 (ortho to -COOH) may reduce resonance stabilization of the carboxylate anion, slightly increasing acidity compared to para-substituted analogs.

- The chlorosulfonyl derivative is highly reactive due to the electrophilic -SO₂Cl group, enabling sulfonylation reactions in organic synthesis.

Q & A

Q. What are the recommended synthetic routes for 4-ethoxy-2-methoxybenzoic acid, and how can reaction conditions be optimized?

The synthesis of 4-ethoxy-2-methoxybenzoic acid typically involves regioselective alkylation or coupling reactions. For example, ethylation of hydroxyl groups on a benzoic acid precursor can be achieved using alkyl halides (e.g., ethyl iodide) under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF . Reaction temperature (40–80°C) and stoichiometric control are critical to avoid over-alkylation. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

Q. What analytical techniques are most effective for characterizing 4-ethoxy-2-methoxybenzoic acid?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns of ethoxy and methoxy groups.

- FT-IR for identifying functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxylic acid).

- Mass spectrometry (HRMS) for molecular ion validation.

- X-ray crystallography (if crystalline) to resolve structural ambiguities, though this requires high-quality single crystals .

Q. What safety protocols are essential when handling 4-ethoxy-2-methoxybenzoic acid in the laboratory?

- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of fine particles.

- Storage: Keep in a cool, dry place away from strong oxidizers (e.g., peroxides) to prevent hazardous reactions .

- Waste disposal: Segregate organic waste and comply with institutional guidelines for acidic compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of 4-ethoxy-2-methoxybenzoic acid?

Discrepancies in NMR or IR spectra often arise from tautomerism, solvent effects, or impurities. Strategies include:

Q. What methodologies address low aqueous solubility of 4-ethoxy-2-methoxybenzoic acid in biological assays?

- Co-solvent systems: Use DMSO-water or ethanol-water mixtures (<5% organic solvent) to enhance solubility without denaturing biomolecules .

- Derivatization: Convert the carboxylic acid to a sodium salt or ester (e.g., methyl ester) for improved hydrophilicity .

- Nanoformulation: Encapsulate the compound in liposomes or polymeric nanoparticles for controlled release in cell-based studies .

Q. How can reaction mechanisms involving the ethoxy group be experimentally validated?

- Isotopic labeling: Substitute ¹⁸O in the ethoxy group to track its participation in hydrolysis or nucleophilic reactions via mass spectrometry .

- Kinetic studies: Monitor reaction rates under varying pH and temperature to identify rate-determining steps.

- Trapping intermediates: Use quenching agents (e.g., NH₄Cl) to isolate and characterize transient species .

Q. What strategies mitigate side reactions during functionalization of 4-ethoxy-2-methoxybenzoic acid?

- Protecting groups: Temporarily block the carboxylic acid (e.g., as a tert-butyl ester) to direct reactivity to the aromatic ring .

- Catalytic control: Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective aryl functionalization .

- pH optimization: Conduct reactions in mildly acidic conditions (pH 4–6) to suppress decarboxylation .

Data Contradiction and Validation

Q. How should researchers interpret conflicting bioactivity data for 4-ethoxy-2-methoxybenzoic acid derivatives?

- Dose-response reevaluation: Ensure assays cover a broad concentration range (nM–mM) to rule out non-specific effects at high doses.

- Orthogonal assays: Validate enzyme inhibition claims using both fluorometric and radiometric methods .

- Structural analogs: Compare results with compounds lacking the ethoxy group to isolate its pharmacological contribution .

Application-Oriented Questions

Q. What are emerging applications of 4-ethoxy-2-methoxybenzoic acid in materials science?

Q. How can computational tools predict the reactivity of 4-ethoxy-2-methoxybenzoic acid in novel reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.